3-Bromo-2-methyl-6-propoxypyridine

Medicinal Chemistry Cross-Coupling Reactions Heterocyclic Synthesis

3-Bromo-2-methyl-6-propoxypyridine (CAS 1280786-78-8) is a tri-substituted pyridine derivative with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol. The compound features a bromine atom at the 3-position, a methyl group at the 2-position, and an n-propoxy group at the 6-position of the pyridine ring.

Molecular Formula C9H12BrNO
Molecular Weight 230.105
CAS No. 1280786-78-8
Cat. No. B595977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-6-propoxypyridine
CAS1280786-78-8
Synonyms3-Bromo-2-methyl-6-propoxypyridine
Molecular FormulaC9H12BrNO
Molecular Weight230.105
Structural Identifiers
SMILESCCCOC1=NC(=C(C=C1)Br)C
InChIInChI=1S/C9H12BrNO/c1-3-6-12-9-5-4-8(10)7(2)11-9/h4-5H,3,6H2,1-2H3
InChIKeyLUGOFOMTYGNWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methyl-6-propoxypyridine (CAS 1280786-78-8): Technical Specifications and Procurement Baseline for Medicinal Chemistry Building Blocks


3-Bromo-2-methyl-6-propoxypyridine (CAS 1280786-78-8) is a tri-substituted pyridine derivative with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol . The compound features a bromine atom at the 3-position, a methyl group at the 2-position, and an n-propoxy group at the 6-position of the pyridine ring . It is commercially available as a research intermediate with typical purity specifications of 95–98% from multiple chemical suppliers . The compound serves as a halogenated heterocyclic building block for cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) in pharmaceutical and agrochemical synthesis programs [1].

Halogenated pyridine for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Defined 3-Br, 2-CH₃, 6-OPr substitution pattern for regioselective synthesis
Research-grade building block for pharmaceutical and agrochemical programs

Why Generic Substitution Fails for 3-Bromo-2-methyl-6-propoxypyridine: Critical Isomer Discrimination in Pyridine Building Block Procurement


Brominated methyl-propoxypyridines represent a family of regioisomeric building blocks that cannot be interchanged without altering synthetic outcomes. The precise positioning of the bromine (leaving group), methyl (steric/electronic modulator), and propoxy (solubility/pharmacophore anchor) substituents on the pyridine ring determines both the reactivity in cross-coupling reactions and the ultimate substitution pattern of downstream products . For example, 3-bromo-2-methyl-6-propoxypyridine (bromine at C3) exhibits fundamentally different electronic activation and steric accessibility compared to its 5-bromo-3-methyl-2-propoxypyridine isomer (CAS 1261972-34-2), where the bromine resides at C5 adjacent to a different ring nitrogen relationship . Furthermore, the propoxy group at the 6-position confers distinct physicochemical properties relative to methoxy or ethoxy analogs—most notably an elevated computed LogP of 4.13 , which directly influences membrane permeability in cell-based assays and partitioning behavior in synthetic workup. These differences cannot be compensated for by adjusting reaction conditions and must be considered at the procurement stage.

Regioisomeric mismatch (3-Br vs. 5-Br)

5-Bromo-3-methyl-2-propoxypyridine (CAS 1261972-34-2) shares the same formula but a different substitution template; downstream products will differ, even with identical coupling partners.

Alkoxy chain alteration (propoxy vs. methoxy/ethoxy)

Methoxy or ethoxy analogs exhibit lower computed lipophilicity, which can shift membrane permeability and partitioning behaviour in synthesis workup — a simple chain-length switch is not a direct replacement.

3-Bromo-2-methyl-6-propoxypyridine: Quantified Differentiation Evidence Against Regioisomeric and Alkoxy Analogs


Regioisomeric Discrimination: 3-Bromo vs. 5-Bromo Substitution Pattern

The target compound (3-bromo-2-methyl-6-propoxypyridine) and its closest commercial regioisomer (5-bromo-3-methyl-2-propoxypyridine, CAS 1261972-34-2) share identical molecular formula (C₉H₁₂BrNO) and molecular weight (230.10 g/mol), yet their substitution patterns are mutually exclusive: bromine at C3 versus C5, methyl at C2 versus C3, and propoxy at C6 versus C2 . This regioisomeric distinction fundamentally alters the electronic environment of the bromine atom. In the target compound, the bromine at C3 is positioned meta to the ring nitrogen and ortho to the methyl group, whereas in the 5-bromo isomer, the bromine is para to the ring nitrogen . The target compound retains a free 4-position and 5-position for further functionalization after bromine displacement, while the 5-bromo isomer presents a different substitution template .

Regioisomeric substitution pattern
Head-to-head
Br at C3 vs C5; CH₃ at C2 vs C3; OPr at C6 vs C2 — complete regioisomeric distinction, zero structural overlap.
InChI-level structural mismatch; downstream products will differ.
Verify CAS before procurement.
Medicinal Chemistry Cross-Coupling Reactions Heterocyclic Synthesis

Lipophilicity Differentiation: Propoxy (n-Pr) vs. Methoxy (Me) Alkoxy Chain Comparison

The 6-propoxy substituent of the target compound confers substantially higher lipophilicity compared to the 6-methoxy analog (3-bromo-6-methoxy-2-methylpyridine, CAS 126717-59-7). The target compound exhibits a computed ACD/LogP of 4.13 , whereas the methoxy analog lacks this same predicted value due to the reduced alkyl chain length. This difference of approximately 2.6 LogP units (estimated based on the additional two methylene groups contributing ~0.5 LogP units per carbon) translates to approximately a 400-fold increase in theoretical octanol-water partition coefficient [1]. The propoxy compound also displays a higher computed boiling point (250.4 ± 35.0 °C at 760 mmHg) compared to the liquid methoxy analog (density 1.468 g/mL at 25 °C, refractive index n20/D 1.548) , reflecting the increased van der Waals interactions from the extended alkyl chain.

Lipophilicity (computed LogP)
Class-level
ACD/LogP ≈ 4.13; estimated ~1.0 unit higher than methoxy analog.
Supports selection for lipophilic target engagement studies.
Class-level inference; experimental validation recommended.
Physicochemical Profiling Drug Design Solubility Optimization

Isomeric Propoxypyridine Gas-Phase Fragmentation Behavior: Class-Level MS Differentiation

A foundational mass spectrometry study on isomeric propoxypyridines demonstrated that the position of the propoxy substituent on the pyridine ring dictates the predominant unimolecular dissociation pathway of ionized species [1]. Ionized 2- and 3-propoxypyridines dissociate predominantly by the loss of propene (C₃H₆), whereas molecular ions of 4-propoxy- and 4-isopropoxypyridine undergo competing losses of propene and an allyl radical [2]. This isomeric dependence arises from the differential stability of ion-neutral complexes formed during the fragmentation process [3].

MS fragmentation behaviour
Method context
2-/3-propoxypyridines lose propene; 4-propoxy shows competing allyl radical loss.
Supports LC-MS method development for regioisomer resolution.
Extrapolated from propoxypyridine class; confirm for 6-propoxy derivative.
Mass Spectrometry Analytical Chemistry Structural Confirmation

Cross-Coupling Reactivity Template: Bromine at C3 vs. Alternative Positions

The bromine atom at the 3-position of the target compound provides a distinct electronic environment for palladium-catalyzed cross-coupling reactions. In pyridine systems, the reactivity of aryl bromides in oxidative addition steps follows the order C2 (α to nitrogen) > C4 (γ to nitrogen) > C3 (β to nitrogen) due to the electron-withdrawing effect of the ring nitrogen being strongest at ortho and para positions [1]. The 3-bromo position is meta to the nitrogen and therefore experiences attenuated electronic activation, requiring potentially different catalyst systems (e.g., more electron-rich phosphine ligands) compared to 2-bromo or 4-bromo pyridine analogs [2]. The target compound's 3-bromo-2-methyl-6-propoxy substitution pattern leaves the 4- and 5-positions available for sequential functionalization after initial bromine displacement, whereas a 5-bromo-3-methyl-2-propoxy isomer would present a different sequential functionalization template .

Cross-coupling reactivity
Class-level
C3-bromo pyridines show lower oxidative addition reactivity vs. C2 or C4 analogs.
May require optimized Pd/ligand systems for efficient coupling.
Class-level reactivity ranking; verify under specific conditions.
Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Synthetic Methodology

3-Bromo-2-methyl-6-propoxypyridine: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry SAR Programs Targeting Lipophilic Binding Pockets

The elevated computed LogP of 4.13 positions this building block for incorporation into lead series where target binding sites are hydrophobic. The 6-propoxy group can serve as a lipophilic anchor that enhances target engagement in membrane-associated proteins or intracellular targets requiring passive diffusion across lipid bilayers. The bromine at C3 provides a versatile handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling to explore substitution-tolerant vectors while retaining the lipophilic propoxy motif [1].

Synthesis of 2,3,6-Trisubstituted Pyridine Libraries via Sequential Functionalization

The substitution pattern of the target compound (Br at C3; CH₃ at C2; OPr at C6) establishes a defined template for generating 2,3,6-trisubstituted pyridine libraries . Initial displacement of the C3 bromine via cross-coupling installs the first diversity element. Subsequent functionalization at the remaining unsubstituted positions (C4 or C5) can be achieved through directed ortho-metalation or C–H activation strategies, yielding fully decorated pyridine scaffolds with three distinct substituents installed in a controlled sequence [1].

Agrochemical Intermediate Development Requiring Enhanced Environmental Stability

The target compound's propoxy group confers greater hydrolytic stability compared to methoxy or ethoxy analogs, a property that is advantageous for agrochemical lead optimization where field persistence is a key parameter. As a halogenated pyridine derivative, it serves as a versatile intermediate for constructing herbicidal or insecticidal pyridine frameworks, where the bromine atom enables modular assembly of structurally diverse candidates via palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids .

Analytical Method Development for Propoxypyridine Regioisomer Resolution

Building on established mass spectrometry findings showing isomeric dependence of propoxypyridine fragmentation behavior , this compound can serve as a reference standard for developing LC-MS methods to resolve regioisomeric mixtures of brominated alkoxypyridines. The distinct fragmentation patterns of 2-, 3-, and 4-propoxypyridine isomers [1] provide a basis for differentiating this 6-propoxy-3-bromo derivative from its 2-propoxy-5-bromo and 4-propoxy analogs during reaction monitoring and purity assessment [2].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR – lipophilic binding pockets
Computed lipophilicity (LogP)
Membrane permeability assay review
2,3,6-Trisubstituted pyridine library synthesis
Sequential C3 functionalization template
Cross-coupling reaction development
Agrochemical intermediate development
Hydrolytic stability of propoxy group
Stability assessment under relevant conditions
Analytical method for regioisomer resolution
Propoxypyridine fragmentation signature
LC-MS method validation for isomer discrimination

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